Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C10H16O3. It is a methyl ester derivative of 3-cyclopentyl-2-methyl-3-oxopropanoic acid. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate typically involves the esterification of 3-cyclopentyl-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-cyclopentyl-2-methyl-3-oxopropanoic acid.
Reduction: 3-cyclopentyl-2-methyl-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclopropyl-3-oxopropanoate
- Methyl 3-cyclobutyl-3-oxopropanoate
- Methyl 3-cyclopentyl-3-oxopropanoate
Uniqueness
Methyl 3-cyclopentyl-2-methyl-3-oxopropanoate is unique due to its specific cyclopentyl and methyl substitutions, which confer distinct chemical and physical properties compared to its analogs. These structural differences can influence its reactivity, stability, and suitability for various applications.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-7(10(12)13-2)9(11)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
VZBYRZVXFGDTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.